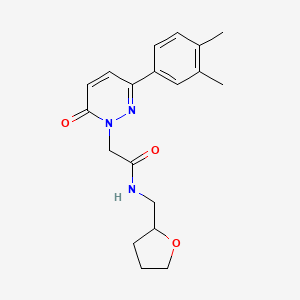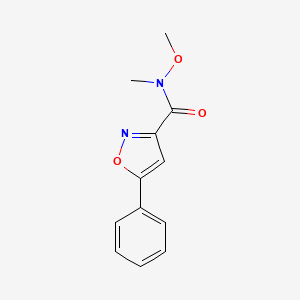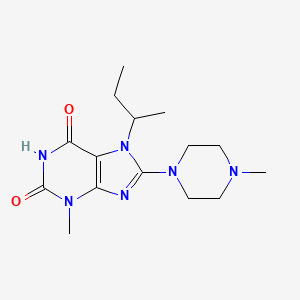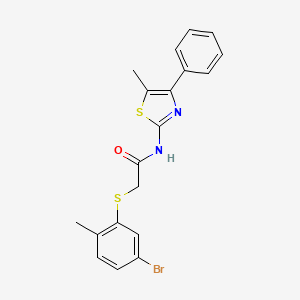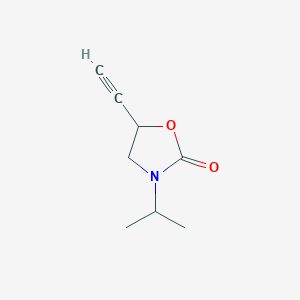
5-Ethynyl-3-isopropyloxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethynyl-3-isopropyloxazolidin-2-one is a heterocyclic compound belonging to the oxazolidinone class. Oxazolidinones are known for their significant biological activities, particularly as antibacterial agents. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-3-isopropyloxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of isopropylamine with ethynyl glyoxal to form the oxazolidinone ring. The reaction is usually carried out under mild conditions with a suitable catalyst to facilitate the cyclization process .
Industrial Production Methods: Industrial production of oxazolidinones, including this compound, often employs microwave irradiation techniques. This method enhances the reaction rate and yield by providing uniform heating and reducing reaction times . Additionally, palladium-catalyzed N-arylation of oxazolidinones with aryl bromides is another efficient method used in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-Ethynyl-3-isopropyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethynyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazolidinones with various functional groups.
Scientific Research Applications
5-Ethynyl-3-isopropyloxazolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Ethynyl-3-isopropyloxazolidin-2-one involves the inhibition of bacterial protein synthesis. The compound binds to the peptidyl transferase center of the bacterial ribosome, preventing the formation of peptide bonds and thus inhibiting protein synthesis . This unique mechanism makes it effective against a wide range of Gram-positive bacteria, including those resistant to other antibiotics.
Comparison with Similar Compounds
Linezolid: Another oxazolidinone with similar antibacterial properties.
Tedizolid: Known for its enhanced potency and reduced side effects compared to linezolid.
Contezolid: A newer oxazolidinone with promising clinical trial results.
Comparison: 5-Ethynyl-3-isopropyloxazolidin-2-one stands out due to its unique ethynyl group, which imparts distinct chemical reactivity and potential for further functionalization. Compared to linezolid and tedizolid, it may offer advantages in terms of synthesis and modification for specific applications .
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
5-ethynyl-3-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H11NO2/c1-4-7-5-9(6(2)3)8(10)11-7/h1,6-7H,5H2,2-3H3 |
InChI Key |
KDVKQXKBVJEAOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC(OC1=O)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


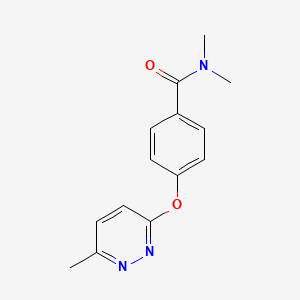
![Methyl 2-(2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B14878022.png)
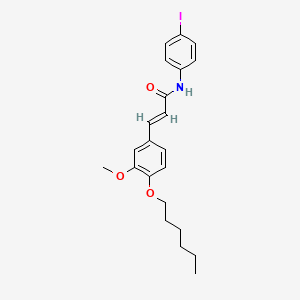
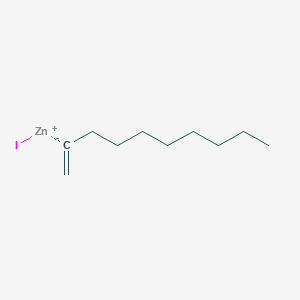

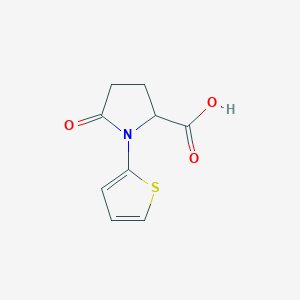

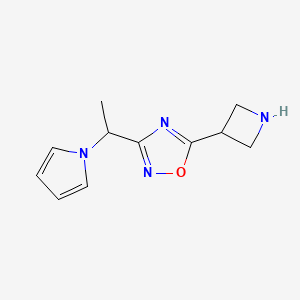
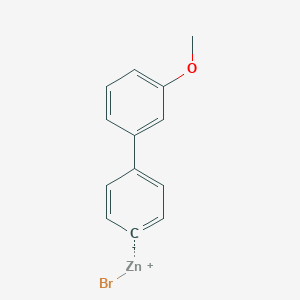
![benzyl {6-[(2-methoxyphenyl)carbamoyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl}acetate](/img/structure/B14878065.png)
